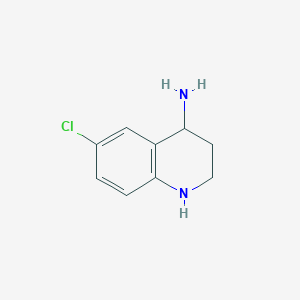

6-chloro-1,2,3,4-tetrahydroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPPJOJMLUEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1N)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243481-54-0 | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Amine and Its Analogs

Direct Synthesis Strategies

Direct strategies aim to construct the target molecule or its immediate precursors in a streamlined fashion. These often involve the formation of the key amine functionality through reductive processes or the assembly of the heterocyclic ring in a single, concerted sequence.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. nih.gov This process involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine, which is reduced in situ. wikipedia.orgyoutube.com The reaction can be performed in a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine, a direct reductive amination would typically start from the corresponding ketone, 6-chloro-1,2,3,4-tetrahydroquinolin-4-one. This ketone can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired primary amine. A domino reaction strategy starting from a 2-nitroarylketone can also be employed, where the nitro group is first reduced to an amine, which then undergoes an intramolecular reductive amination with the ketone functionality to form the tetrahydroquinoline ring system. nih.gov

The choice of reducing agent is critical for the success of the reaction, especially in one-pot procedures where the agent must selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Application | Reference |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Can be used, but may also reduce the starting carbonyl. masterorganicchemistry.com | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Effective for domino reduction-reductive amination sequences. nih.gov | nih.gov |

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like tetrahydroquinolines. These reactions construct the ring system from acyclic precursors through the formation of one or more bonds.

The Povarov reaction is a highly effective method for synthesizing tetrahydroquinoline derivatives. nih.govbohrium.com It is formally classified as an inverse-electron-demand aza-Diels-Alder reaction, a type of [4+2] cycloaddition between an N-arylimine (the aza-diene) and an electron-rich alkene (the dienophile). sci-rad.comresearchgate.net The reaction is typically catalyzed by a Lewis or Brønsted acid to activate the imine for cycloaddition. sci-rad.comresearchgate.net

This reaction can be performed in a multi-step fashion, where the imine is pre-synthesized and then reacted with the alkene, or as a more efficient one-pot, multi-component reaction where the aniline (B41778), aldehyde, and alkene are mixed together. sci-rad.comresearchgate.net To generate a 6-chloro-substituted tetrahydroquinoline scaffold, a 4-chloroaniline (B138754) would be used as a starting material. The reaction's versatility allows for the introduction of substituents at various positions on the tetrahydroquinoline ring, depending on the choice of starting materials. researchgate.net

Table 2: Comparison of Povarov Reaction Conditions for Tetrahydroquinoline Synthesis

| Catalyst (mol%) | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| InCl₃ (10) | Multi-component | EtOH | 40 | 70-95 | sci-rad.com |

| Sc(OTf)₃ (10) | Multi-component | EtOH | 40 | 80-90 | sci-rad.com |

| Cu(OTf)₂ (10) | Multi-step | EtOH | 40 | 60-80 | sci-rad.com |

| Cu(OTf)₂ (10) | Multi-component | EtOH | 40 | 0-30 | sci-rad.com |

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, a different class of heterocyclic compounds. organicreactions.orgthermofisher.com It should be noted that this reaction builds the tetrahydroisoquinoline core, not the tetrahydroquinoline one. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution (cyclization) to yield the final product. jk-sci.compharmaguideline.com The success of the reaction often depends on the activation of the aromatic ring; electron-donating groups on the ring facilitate the cyclization under milder conditions. jk-sci.comgoogle.com

Table 3: Catalysts for Pictet-Spengler Reaction

| Catalyst Type | Examples | Reference |

|---|---|---|

| Protic Acids | HCl, H₂SO₄ | jk-sci.com |

| Lewis Acids | BF₃·OEt₂ | jk-sci.com |

Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is primarily used for the synthesis of isoquinoline-related structures, specifically 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This method involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions. nrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinolines. wikipedia.orgnrochemistry.com This reaction is an example of an intramolecular electrophilic aromatic substitution. nrochemistry.com

Table 4: Dehydrating Agents for Bischler-Napieralski Reaction

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Phosphoryl chloride (POCl₃) | Refluxing conditions | wikipedia.orgnrochemistry.com |

| Phosphorus pentoxide (P₂O₅) | Often in refluxing POCl₃ for less reactive substrates | wikipedia.orgnrochemistry.com |

| Triflic anhydride (B1165640) (Tf₂O) | Used with β-arylethylcarbamates | nrochemistry.com |

| Polyphosphoric acid (PPA) | Used with β-arylethylcarbamates | nrochemistry.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation. nih.gov

The Povarov reaction, as previously discussed, is a prime example of an MCR for the synthesis of tetrahydroquinolines. sci-rad.comresearchgate.netresearchgate.net Another notable MCR for the synthesis of quinoline (B57606) derivatives is the Doebner reaction, which classically involves an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov These MCRs provide rapid access to complex molecular scaffolds from simple, readily available starting materials. nih.gov

Table 5: Key Components in MCRs for Quinolines and Tetrahydroquinolines

| Reaction Name | Component 1 | Component 2 | Component 3 | Product Core | Reference |

|---|---|---|---|---|---|

| Povarov Reaction | Aromatic Amine | Aldehyde | Alkene | Tetrahydroquinoline | researchgate.netresearchgate.net |

| Doebner Reaction | Aromatic Amine | Aldehyde | Pyruvic Acid | Quinoline | nih.gov |

| Mannich Reaction | Amine | Formaldehyde | Acidic Proton Compound | N-Mannich Base | nih.gov |

Hydrogenation-Reduction Approaches

Hydrogenation-reduction strategies are fundamental in the synthesis of tetrahydroquinolines from their aromatic quinoline counterparts. These methods typically involve the use of metal catalysts to facilitate the addition of hydrogen across the pyridine (B92270) ring of the quinoline nucleus.

One direct approach is the catalytic hydrogenation of substituted quinolines. For instance, the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN). This method has demonstrated high yields (86.6–97.8%) under relatively mild conditions of 50 °C and 20 bar of H₂. rsc.org The ultra-small size of the palladium nanoparticles (1.9 nm) dispersed on the nitrogen-doped carbon support contributes to the high catalytic activity and stability of the catalyst. rsc.org While this method has been applied to a range of quinolines, its specific application to a 6-chloro-4-aminoquinoline precursor would be a direct route to the target compound.

Another relevant hydrogenation approach involves the use of platinum-based catalysts. Adams' catalyst (platinum dioxide, PtO₂) is a versatile catalyst for hydrogenation, which becomes active upon exposure to hydrogen to form platinum black. researchgate.net Platinum catalysts are often preferred over palladium catalysts for the reduction of nitro compounds to amines to minimize hydrogenolysis, a reaction that can cleave halogen substituents. researchgate.net This characteristic is particularly important for the synthesis of halogen-substituted tetrahydroquinolines. The reduction of a suitable 6-chloroquinoline (B1265530) derivative over a platinum catalyst could potentially yield 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751). Subsequent functional group manipulation would then be required to introduce the 4-amino group.

A domino reaction sequence involving reduction followed by cyclization offers an efficient route to tetrahydroquinolines. For example, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions with a 5% Pd/C catalyst. nih.gov This process involves the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced. nih.gov Adapting this strategy to a precursor bearing the requisite chloro and amino functionalities could provide a pathway to the target molecule.

Precursor-Based Synthesis

The synthesis of this compound can also be accomplished by starting with precursors that already contain key structural elements, such as a nitro group or a halogen, which can be chemically transformed into the desired amine functionality.

Reduction of Nitroquinoline Derivatives

A common strategy for the synthesis of aminoquinolines is the reduction of the corresponding nitroquinoline derivatives. The reduction of a nitro group to an amine is a well-established transformation in organic synthesis. For the synthesis of this compound, a suitable precursor would be 6-chloro-4-nitroquinoline.

The reduction of nitroarenes can be achieved using various reagents. A classic method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). This method has been successfully used for the reduction of 4-chloro-3-nitrotoluene. researchgate.net The application of such a method to 6-chloro-4-nitroquinoline would likely lead to the formation of 4-amino-6-chloroquinoline. Subsequent reduction of the quinoline ring would then be necessary to obtain the final product.

The chemoselective hydrogenation of halonitrobenzenes to haloanilines is a critical transformation that highlights the challenge of preserving the halogen substituent during the reduction of the nitro group. A sandwiched nanostructure catalyst integrating platinum nanoparticles with auxiliary Co-N₄ single sites has been developed for the chemoselective hydrogenation of ortho-halonitrobenzenes. researchgate.net This catalyst achieves high selectivity for the corresponding haloaniline with a high turnover frequency. researchgate.net Such a catalyst could potentially be employed for the selective reduction of the nitro group in 6-chloro-4-nitroquinoline, preserving the chloro substituent, followed by the hydrogenation of the quinoline ring.

Synthesis via Halogenated Intermediates

Halogenated quinolines serve as versatile precursors for the synthesis of aminoquinolines through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position of the quinoline ring is particularly susceptible to displacement by amines.

A general method for the synthesis of 4-aminoquinoline (B48711) derivatives involves the reaction of 4-chloroquinolines with various amines. For example, 4,7-dichloroquinoline (B193633) can be reacted with amines such as butylamine, ethane-1,2-diamine, and N,N-dimethyl-ethane-1,2-diamine at elevated temperatures to yield the corresponding 4-amino-7-chloroquinoline derivatives. nih.gov Applying this methodology, 4,6-dichloroquinoline (B1298317) could serve as a starting material, reacting with ammonia or a protected amine to introduce the amino group at the C4 position. The resulting 4-amino-6-chloroquinoline would then require subsequent reduction of the pyridine ring to yield this compound.

The synthesis of 4,6-dichloroquinoline itself can be achieved from 6-chloro-4-hydroxyquinoline by reaction with phosphorus oxychloride. prepchem.com This provides a viable route to the necessary halogenated intermediate.

Stereoselective Synthesis of Chiral Tetrahydroquinoline Amine Derivatives

The development of stereoselective methods for the synthesis of tetrahydroquinoline derivatives is of great importance due to the prevalence of chiral tetrahydroquinolines in biologically active molecules. These methods aim to control the formation of stereocenters, leading to enantiomerically enriched or pure products.

Enantioselective Approaches

Enantioselective synthesis of 4-aminotetrahydroquinolines has been achieved through various catalytic asymmetric reactions. One notable approach is the copper(I) hydride-catalyzed asymmetric hydroamination. A sequence involving the 1,2-reductive dearomatization of quinolines followed by this enantioselective hydroamination provides access to diverse 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity. nih.gov This method has been shown to be effective for internal cis-cyclic alkenes, which are typically challenging substrates. nih.gov

Another powerful strategy is the use of chiral phosphoric acid catalysts. These catalysts have been successfully employed in a three-component Povarov reaction to produce polysubstituted tetrahydroquinolines with high enantiomeric ratios (er up to 99:1). researchgate.net This reaction allows for the construction of the tetrahydroquinoline core with concomitant control of stereochemistry.

Biomimetic reduction offers another avenue for the enantioselective synthesis of tetrahydroquinolines. A one-pot cascade biomimetic reduction has been developed to synthesize chiral tetrahydroquinolines with high yields and enantioselectivities. This approach mimics biological processes to achieve stereocontrol.

The asymmetric hydrogenation of quinoline derivatives using chiral transition metal catalysts is a direct and atom-economical method for preparing optically pure tetrahydroquinolines. dicp.ac.cn While highly effective for many substrates, the specific application to produce this compound would depend on the availability of a suitable prochiral precursor and a catalyst system that is tolerant of the chloro and amino functionalities.

Diastereoselective Control in Cycloaddition Reactions

The Povarov reaction, a type of aza-Diels-Alder reaction, is a highly effective method for the diastereoselective synthesis of tetrahydroquinolines. This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene.

A domino Povarov reaction of arylamines, methyl propiolate, and aromatic aldehydes provides a facile route to functionalized tetrahydroquinolines. This reaction proceeds with high stereoselectivity. nih.govnih.gov By choosing appropriate starting materials, such as a 4-chloroaniline derivative, it is possible to construct the 6-chloro-tetrahydroquinoline skeleton. The subsequent introduction of the 4-amino group would complete the synthesis.

The use of chiral catalysts in the Povarov reaction can also impart enantioselectivity, as mentioned previously. For instance, a chiral phosphoric acid-catalyzed three-component Povarov reaction using enecarbamates as dienophiles affords cis-4-aminotetrahydroquinolines with excellent diastereoselectivities (>95%) and enantioselectivities (up to >99% ee). chemicalbook.com This methodology provides a powerful tool for the synthesis of enantioenriched 4-aminotetrahydroquinoline derivatives.

Reaction Mechanisms and Chemical Transformations

Mechanisms of Key Synthetic Reactions

The synthesis of the 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine scaffold can be achieved through several strategic pathways, each with a distinct underlying mechanism.

Electrophilic Aromatic Substitution in Substituted Tetrahydroquinolines

Electrophilic aromatic substitution (EAS) on the tetrahydroquinoline ring is governed by the directing effects of the existing substituents. total-synthesis.com In the case of a 6-chloro-tetrahydroquinoline derivative, the chlorine atom is an ortho-, para-directing group, while the nitrogen atom of the heterocyclic ring is a strong activating group, also directing to the ortho and para positions (C5 and C7).

The general mechanism for EAS involves the generation of a strong electrophile (E+), which is then attacked by the nucleophilic aromatic ring. libretexts.org This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org Aromaticity is subsequently restored by the loss of a proton from the site of substitution. libretexts.org

For a 6-chloro-tetrahydroquinoline system:

Activation: The cyclic amino group strongly activates the ring towards electrophilic attack.

Directing Effects: The amino group directs incoming electrophiles to the C5 and C7 positions. The chlorine at C6 also directs to its ortho position (C5 and C7). Therefore, substitution is strongly favored at the C5 and C7 positions.

Regioselectivity: The precise location of substitution (C5 vs. C7) is influenced by steric hindrance and the specific reaction conditions. For instance, nitration of N-protected tetrahydroquinoline often leads to a mixture of 5- and 7-nitro derivatives. researchgate.net

Reductive Amination Mechanism

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds and is a primary route to this compound from its corresponding ketone precursor, 6-chloro-1,2,3,4-tetrahydroquinolin-4-one. wikipedia.org The process involves two key mechanistic steps that can be performed sequentially or in a single pot. masterorganicchemistry.comyoutube.com

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine (like ammonia) on the carbonyl carbon of the ketone. This forms a hemiaminal intermediate. wikipedia.org Under mildly acidic conditions, the hemiaminal undergoes dehydration, losing a molecule of water to form an imine (a compound containing a carbon-nitrogen double bond). wikipedia.orgyoutube.com The removal of water can shift the equilibrium towards the formation of the imine. youtube.com

Reduction: The intermediate imine is then reduced to the final amine. This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

This pathway is highly versatile and forms the basis for many synthetic strategies targeting substituted 4-amino-tetrahydroquinolines. nih.govnih.gov

Cyclization Pathways (e.g., imine formation and reduction in Pictet-Spengler type reactions)

While the classic Pictet-Spengler reaction synthesizes tetrahydroisoquinolines from β-arylethylamines, analogous intramolecular cyclization principles are fundamental to building the tetrahydroquinoline core. jk-sci.comwikipedia.orgthermofisher.com These reactions typically rely on an intramolecular electrophilic attack on the aromatic ring.

A relevant pathway involves the acid-catalyzed cyclization of an appropriately substituted aniline (B41778) derivative. The mechanism can be generalized as follows:

Iminium Ion Formation: An aniline bearing an aldehyde or ketone on a side chain is protonated under acidic conditions, forming an electrophilic iminium ion.

Intramolecular Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the iminium ion in an intramolecular fashion. This ring-closing step forms the new heterocyclic ring.

Deprotonation/Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the stable tetrahydroquinoline product.

For less nucleophilic aromatic rings, this cyclization often requires harsher conditions, such as strong acids and heat. wikipedia.org

Multicomponent Reaction Cascade Mechanisms

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like tetrahydroquinolines in a single operation, minimizing waste and simplifying procedures. researchgate.netnih.gov These reactions proceed through a cascade of sequential steps. A plausible MCR for a substituted tetrahydroquinoline could involve the following mechanistic sequence: nih.gov

Initial Condensation/Addition: The reaction may begin with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, or a Michael addition of an aniline derivative to an electron-deficient alkene.

Intermediate Formation: These initial steps generate a highly reactive intermediate that possesses the necessary functional groups for subsequent cyclization.

Intramolecular Cyclization: An intramolecular reaction, such as a Thorpe-Ziegler cyclization (for dinitriles) or an aza-Michael addition, leads to ring closure, forming the heterocyclic core. nih.gov

Tautomerization/Dehydrogenation: The cyclized product may then undergo tautomerization or dehydrogenation to yield a more stable aromatic or partially saturated system.

Functional Group Interconversions at the Amine Moiety

The primary amine at the C4 position of this compound is a versatile functional handle for further molecular elaboration. It behaves as a typical primary amine and can undergo a variety of nucleophilic reactions. solubilityofthings.com

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | Secondary or Tertiary Amine |

| N-Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |

| N-Arylation | Aryl halide (with catalyst) | N-Aryl Amine |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

These transformations are crucial for building more complex molecules and are widely used in medicinal chemistry to modify the properties of the parent compound.

Regioselectivity and Stereoselectivity in Chemical Reactions

Control over regioselectivity and stereoselectivity is critical in the synthesis and functionalization of this compound due to its specific substitution pattern and the chiral center at C4.

Regioselectivity: As discussed in section 3.1.1, electrophilic substitution on the aromatic ring is highly regioselective, directed primarily to the C5 and C7 positions due to the combined directing effects of the nitrogen and chlorine substituents. researchgate.net Functionalization at other positions, such as C4, often requires different strategies like directed deprotonation-functionalization sequences using organolithium reagents, which can selectively remove a proton at the benzylic C4 position, followed by reaction with an electrophile. chemrxiv.orgnih.govresearchgate.net

Stereoselectivity: The C4 position is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Achieving stereoselectivity in its synthesis is a significant challenge.

Asymmetric Reductive Amination: A key strategy for controlling the stereochemistry at C4 is through asymmetric reductive amination. This can be accomplished by using a chiral reducing agent or by employing a chiral catalyst during the reduction of the intermediate imine.

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the nitrogen or another part of the molecule, which directs the approach of reagents from a specific face, leading to the preferential formation of one diastereomer. The auxiliary can then be removed in a subsequent step.

The efficiency of these methods is often measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired product.

| Method | Approach | Typical Outcome |

| Standard Reductive Amination | Achiral reducing agent (e.g., NaBH₄) | Racemic mixture (50:50 of R and S enantiomers) |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Ru, Rh) with H₂ | High enantiomeric excess (>90% e.e.) |

| Diastereoselective Reduction | Substrate with an existing chiral center | Preferential formation of one diastereomer |

| Tandem Reduction-Reductive Amination | Catalytic hydrogenation of a precursor with multiple reducible groups | High diastereoselectivity, often with cis- relative stereochemistry between C2 and C4 substituents. nih.gov |

Control over these selective processes is essential for the synthesis of specific, single-isomer final products, which is often a requirement in pharmaceutical applications.

Spectroscopic and Computational Characterization of 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Amine Derivatives

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of novel chemical entities. A multi-technique approach, including NMR, mass spectrometry, and infrared and UV-Vis spectroscopy, is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For derivatives of 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region, with their splitting patterns indicating their relative positions and coupling to each other. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) resonate in the upfield region. The proton at C4, being attached to a carbon bearing an amine group, shows a characteristic chemical shift. The high value of the coupling constant for the C2 and C4 protons can confirm their axial configurations, indicating an equatorial disposition for the substituents at these positions. researchgate.net

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts differentiate between aromatic carbons and the sp³-hybridized carbons of the saturated ring. The presence of the electron-withdrawing chlorine atom at C6 influences the chemical shifts of the nearby aromatic carbons.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton couplings within the same spin system, helping to trace the connectivity of the protons in the saturated ring. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting the different fragments of the molecule and confirming the positions of substituents. nih.gov

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for the Tetrahydroquinoline Core

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-2 | ~3.3 | ~47.0 | Influenced by N-substitution. |

| H-3 | ~1.9 | ~27.0 | Aliphatic region. |

| H-4 | ~4.0 | ~50.0 | Shift influenced by C4-substituent (amine). |

| H-5 | ~7.0-7.2 | ~127.0 | Aromatic proton, ortho to chloro group. |

| H-7 | ~6.6-6.8 | ~122.0 | Aromatic proton. |

| H-8 | ~6.5-6.7 | ~115.0 | Aromatic proton, ortho to NH group. |

Note: These are approximate values and can vary based on the specific derivative and solvent used.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. For this compound (C₉H₁₁ClN₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. biosynth.com The mass spectra of synthesized tetrahydroquinoline derivatives typically reveal the expected molecular ion peak.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying synthesized compounds. researchgate.net

Fragmentation analysis provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of the original molecule. Common fragmentation pathways for tetrahydroquinolines may involve the loss of the amine group or cleavage of the saturated ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. libretexts.org Studies on related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have used IR spectroscopy in conjunction with DFT calculations to interpret the vibrational spectra. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amine) | Stretch | 3300-3500 | Medium, often two bands for -NH₂ |

| Aromatic C-H | Stretch | 3000-3100 | Medium to weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium to strong |

| C=C (aromatic) | Stretch | 1500-1600 | Medium |

| C-N | Stretch | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in the tetrahydroquinoline scaffold acts as a chromophore. The absorption of UV light excites electrons from lower-energy π orbitals to higher-energy π* orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is sensitive to the substitution pattern on the aromatic ring. The presence of the chlorine atom and the influence of the heterocyclic ring can cause shifts in the λmax values compared to unsubstituted benzene. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of such compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise data on bond lengths, bond angles, and torsional angles. For chiral molecules like this compound (which has a stereocenter at the C4 position), single-crystal X-ray diffraction can unambiguously determine the relative and absolute stereochemistry. The analysis of crystal structures of related quinoline (B57606) derivatives has been used to confirm their molecular geometry. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental data. rsc.org DFT methods can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data.

Predict Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated. nih.gov Comparing these theoretical values with experimental data aids in the assignment of complex spectra. nih.govresearchgate.net

Analyze Electronic Structure: DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. nih.gov

These computational studies provide a deeper understanding of the structure-property relationships in this compound derivatives. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. nih.gov For quinoline derivatives, calculations are commonly performed using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method combined with a basis set such as 6-311++G(d,p). nih.govdergipark.org.tr This approach allows for the full optimization of the molecular structure to find its most stable geometric configuration (i.e., the global minimum on the potential energy surface). dergipark.org.trresearchgate.net

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For this compound, DFT calculations would provide precise measurements for the C-Cl, C-N, C-C, and C-H bonds within both the aromatic and saturated rings. Theoretical results for related molecules, such as 6-chloroquinoline (B1265530) and other tetrahydroquinoline derivatives, have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction. nih.govdergipark.org.tr This strong correlation validates the use of DFT for accurately predicting the three-dimensional structure of the title compound. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-N (amine) | 1.46 Å | |

| N-H (amine) | 1.02 Å | |

| C-N (ring) | 1.38 Å | |

| Bond Angle | Cl-C-C | 119.5° |

| C-C-N (amine) | 110.8° |

Note: The data in this table is hypothetical, based on typical values from DFT calculations on structurally similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the quinoline ring system, particularly the carbon atoms, suggesting these areas are susceptible to nucleophilic attack. researchgate.net The presence of the electron-withdrawing chlorine atom can significantly alter the electronic properties and reactivity of the quinoline moiety. dergipark.org.tr Time-Dependent DFT (TD-DFT) calculations are often used to model the electronic absorption properties and UV-Vis spectrum based on these frontier orbitals. dergipark.org.trresearchgate.net

Table 2: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

Note: The data in this table is hypothetical, based on typical values from DFT calculations on structurally similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its interactions with other chemical species. nih.govwolfram.com Different colors on the map represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.net

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

The analysis of vibrational spectra provides a fingerprint of a molecule's structure and bonding. This is often achieved by combining experimental techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy with theoretical calculations. nih.govnih.gov DFT calculations, using methods like B3LYP/6-311+G(**), are employed to compute the harmonic vibrational frequencies. nih.gov

However, theoretical frequencies are often higher than experimental ones due to the neglect of anharmonicity and the use of a gaseous phase model. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to achieve better agreement with experimental data. dergipark.org.tr A detailed assignment of the vibrational modes is performed using Potential Energy Distribution (PED) analysis, which clarifies the contribution of different internal coordinates to each normal mode. dergipark.org.tr For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-Cl stretching, and various C-H and C-C stretching and bending modes of the aromatic and saturated rings. dergipark.org.trdergipark.org.tr

Table 3: Comparison of Predicted and Expected Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode Assignment | Predicted (Scaled) Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | 3455 |

| N-H Symmetric Stretch | 3360 | 3365 |

| Aromatic C-H Stretch | 3050 | 3052 |

| Aliphatic C-H Stretch | 2920 | 2925 |

| C=C Aromatic Stretch | 1610 | 1612 |

| N-H Bending | 1590 | 1595 |

Note: The data in this table is hypothetical, based on typical values from experimental and computational studies on structurally similar molecules.

Thermodynamic Calculations (e.g., at specific temperatures)

DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. nih.gov Based on the vibrational frequency calculations, statistical mechanics principles are applied to determine key thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). These properties are crucial for understanding the stability and behavior of the compound under varying thermal conditions. The calculations typically assume the rigid rotor and harmonic oscillator models.

Table 4: Predicted Thermodynamic Properties at Different Temperatures

| Temperature (K) | Enthalpy (H°m) (kcal/mol) | Heat Capacity (C°p,m) (cal/mol·K) | Entropy (S°m) (cal/mol·K) |

|---|---|---|---|

| 298.15 | 35.8 | 45.2 | 102.5 |

| 500 | 65.7 | 68.9 | 135.1 |

| 750 | 115.3 | 90.1 | 169.8 |

Note: The data in this table is hypothetical, based on typical values from DFT calculations on structurally similar molecules.

Chemical Potential and Hardness Profile Analysis

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.net Key descriptors include chemical potential (μ), chemical hardness (η), and global softness (S). Chemical potential measures the tendency of electrons to escape from a system, while chemical hardness quantifies the resistance to change in electron distribution. researchgate.netacs.org A high chemical hardness value indicates high stability and low reactivity. researchgate.net These parameters are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Global Softness (S) = 1 / (2η)

Analyzing the changes in chemical potential and hardness along a reaction coordinate can provide insights into the reaction mechanism and the stability of intermediates. acs.org

Table 5: Predicted Global Reactivity Descriptors

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -E_HOMO | 5.85 |

| Electron Affinity (EA) | -E_LUMO | 0.95 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.40 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.45 |

Note: The data in this table is based on the hypothetical FMO energies presented in Table 2.

Transition State Analysis in Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. frontiersin.org DFT calculations are instrumental in locating these transition state structures and calculating their energies, which allows for the determination of the activation energy (ΔG‡) of the reaction. frontiersin.org

For reactions involving this compound, such as nucleophilic substitution at the amine group or electrophilic aromatic substitution, transition state analysis can elucidate the step-by-step mechanism. nih.gov By modeling the reaction pathway, computational chemists can predict reaction rates and selectivity. For instance, in an S_N2-type reaction, the transition state would feature the simultaneous breaking of one bond and formation of another. frontiersin.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products. frontiersin.org This analysis is crucial for designing new synthetic routes and understanding the factors that control reaction outcomes. pku.edu.cn

Derivatization and Analog Development of 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Amine

Modifications at the Amine Nitrogen

The primary amine at the 4-position of the tetrahydroquinoline ring is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic protocols.

N-alkylation of primary amines is a fundamental process in organic synthesis that introduces alkyl groups to the nitrogen atom, thereby altering the compound's properties. nih.gov This can be achieved by reacting 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine with various alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates, often in the presence of a base to neutralize the acid generated during the reaction. nih.gov The process can lead to mono- or di-alkylated products, and reaction conditions can be tuned to favor one over the other.

N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage, which can significantly change the electronic properties and hydrogen-bonding capabilities of the molecule. For instance, acylation with acetyl chloride would yield the corresponding N-acetyl derivative. Protecting the tetrahydroquinoline nitrogen, for example with a trifluoroacetyl group, can influence the regioselectivity of subsequent reactions on the aromatic ring. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Ethylation | Ethyl Bromide (CH₃CH₂Br) | Secondary Amine |

| N-Benzylation | Benzyl Chloride (C₆H₅CH₂Cl) | Secondary Amine |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | Amide |

Quaternary ammonium (B1175870) salts, also known as quats, are positively charged polyatomic ions with the structure [NR₄]⁺. wikipedia.org These compounds are permanently charged, regardless of the solution's pH. wikipedia.org The formation of a quaternary ammonium salt from a tertiary amine derivative of this compound can be achieved through exhaustive alkylation, often referred to as the Menshutkin reaction. This involves treating the tertiary amine with an excess of an alkyl halide. Quaternary ammonium salts are a broad group of cationic surfactants used in various industrial and pharmaceutical applications. nih.gov Depending on their structure, they can exhibit antimicrobial activity. nih.govnih.gov

Substitutions on the Tetrahydroquinoline Ring System

The aromatic portion of the tetrahydroquinoline ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the molecule's electronic and steric profile.

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the chloro group and the amino/amido group. The chloro group is an ortho-, para-director, while the powerful activating amino group is also an ortho-, para-director. Nitration of the parent 1,2,3,4-tetrahydroquinoline (B108954) with nitric acid exclusively yields the 7-nitro derivative. cdnsciencepub.com However, nitration of N-acetyl-1,2,3,4-tetrahydroquinoline results in a mixture of 6-nitro and 7-nitro derivatives. cdnsciencepub.com A thorough study on the nitration of N-protected tetrahydroquinolines found that the choice of protecting group and reaction conditions can achieve high regioselectivity for the 6-position. researchgate.net Based on these principles, the nitration of this compound (or its N-acetylated form) would be expected to yield a mixture of isomers, with substitution occurring at positions ortho and para to the activating amino/amido group and meta to the deactivating chloro group.

Table 2: Potential Regioisomers from Electrophilic Nitration

| Starting Material | Position of NO₂ Group | Predicted Product Name |

|---|---|---|

| This compound | 5 | 6-chloro-5-nitro-1,2,3,4-tetrahydroquinolin-4-amine |

| This compound | 7 | 6-chloro-7-nitro-1,2,3,4-tetrahydroquinolin-4-amine |

Note: The relative yields of these products would depend on the precise reaction conditions and the electronic and steric effects of the substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing aromatic and heteroaromatic substituents, particularly on electron-deficient rings or rings bearing strong electron-withdrawing groups. mdpi.comnih.gov While the tetrahydroquinoline ring itself is not strongly electron-deficient, conversion of the amine to a more deactivating group or introduction of other electron-withdrawing groups could facilitate such reactions. SNAr reactions are extensively used in synthesizing bioactive molecules by displacing a leaving group (like a halogen) with a nucleophile. mdpi.com For the 6-chloro-tetrahydroquinolin-4-amine scaffold, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, represent more common and versatile strategies for attaching new aromatic or heteroaromatic rings at the 6-position by replacing the chlorine atom.

Hybridization with Other Pharmacophores (e.g., Tacrine-Tetrahydroquinoline Heterodimers)

A powerful strategy in drug design is the creation of hybrid molecules that combine two or more distinct pharmacophores to interact with multiple biological targets or different sites on a single target. hkust.edu.hk The tetrahydroquinoline nucleus is a structural motif present in a large number of biologically active compounds. nih.gov

One notable example is the hybridization of a tetrahydroquinoline moiety with tacrine (B349632), an acetylcholinesterase (AChE) inhibitor. hkust.edu.hknih.gov Researchers have designed and synthesized a series of heterodimers using 6-chlorotacrine and a tetrahydroquinolone moiety connected by an amino-alkane linker of varying lengths. hkust.edu.hk This dimerization strategy aims to increase the potency and specificity of AChE inhibitors by allowing the hybrid molecule to bind simultaneously to the catalytic and peripheral sites of the enzyme. nih.gov In one study, a series of these heterodimers were synthesized, and their ability to inhibit AChE was evaluated. hkust.edu.hk

Table 3: AChE Inhibitory Activity of a Tacrine-Tetrahydroquinoline Heterodimer Series

| Compound | Linker Length (n) | AChE IC₅₀ (nM) |

|---|---|---|

| 7a | 5 | 1.8 ± 0.2 |

| 7b | 6 | < 1 |

| 7c | 7 | 2.5 ± 0.3 |

| 7d | 8 | 5.6 ± 0.5 |

Data adapted from a study on tacrine-tetrahydroquinoline heterodimers. hkust.edu.hk IC₅₀ represents the concentration required for 50% inhibition.

The results indicated that the length of the alkane linker was critical for inhibitory potency, with a linker of six methylene (B1212753) units (compound 7b) demonstrating the most potent inhibition of AChE, with a sub-nanomolar IC₅₀ value. hkust.edu.hknih.gov This highlights the effectiveness of the hybridization strategy in developing highly potent molecular entities based on the this compound scaffold.

Scaffold Transformations Leading to Related Heterocycles

The 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751) framework serves as a versatile template for the synthesis of more complex, fused heterocyclic systems. Through various chemical transformations, the core scaffold can be elaborated by the construction of additional rings, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. These transformations, often involving intramolecular cyclization or multicomponent reactions, leverage the inherent reactivity of the tetrahydroquinoline ring and its substituents to build intricate polycyclic structures.

One of the key strategies for scaffold transformation involves the annulation of new rings onto the existing tetrahydroquinoline core. This can be achieved by utilizing the amine functionality at the C4 position or by reactions involving other parts of the molecule. Research into related quinoline (B57606) structures has demonstrated the feasibility of constructing fused systems such as pyrroloquinolines, isoindoloquinolines, and pyrido[2,3-d]pyrimidines. nih.govrsc.org These synthetic routes highlight the potential for this compound to act as a precursor for a diverse range of heterocyclic compounds.

A notable example of building upon a related scaffold is the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, Trigonoine B. nih.gov This synthesis involves the construction of a 4-aminopyrroloquinoline framework, which is then subjected to cycloamination to form an additional ring, yielding the final complex tetrahydroquinoline derivative. nih.gov This multi-step process illustrates how a substituted aminopyrroloquinoline core, analogous to a functionalized 4-aminotetrahydroquinoline, can be effectively transformed into a more complex heterocyclic system. The key transformation involves an intramolecular C-N bond formation to construct the final ring of the target molecule. nih.gov

The table below details the key cycloamination step in the synthesis of a Trigonoine B precursor, showcasing a scaffold transformation on a related 4-aminopyrroloquinoline system.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(3-(2-iodophenyl)propyl)-[2-(1H-pyrrol-3-yl)phenyl]amine | Pd₂(dba)₃·CHCl₃, (±)-BINAP, t-BuONa, Toluene, 100 °C | 5,6,7,12-Tetrahydro-11H-pyrrolo[2,3-c]acridine | 73 | nih.gov |

Further diversification of the this compound scaffold can be envisioned through other established synthetic methodologies for creating fused heterocyclic systems. Reactions such as the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, offer a powerful tool for generating new ring systems. wikipedia.orgorganicreactions.org While traditionally used for synthesizing tetrahydroisoquinolines and β-carbolines, modifications of this reaction could potentially be applied to derivatives of 4-aminotetrahydroquinolines to construct novel polycyclic alkaloids. wikipedia.orgnih.gov

Additionally, multicomponent reactions provide an efficient pathway to complex quinoline derivatives. rsc.org For instance, the synthesis of pyrimido[4,5-b]quinolines has been achieved through a one-pot reaction involving 6-aminouracil, an aldehyde, and a 1,3-dicarbonyl compound. rsc.org Adapting such strategies to incorporate the this compound scaffold could lead to the rapid assembly of novel and diverse chemical entities. The table below summarizes examples of reactions used to create fused quinoline heterocycles from various precursors, illustrating the types of transformations that could be applied to the target scaffold.

| Reaction Type | Starting Materials | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Friedel–Crafts Reaction | 2-Aryl-3-hydroxy-isoindol-1-ones and 1,3-dicarbonyls | Isoindolo[2,1-a]quinolin-11-one | One-pot synthesis via N-acyliminium ion intermediate. | nih.gov |

| Cascade Reaction | 4-Hydroxy-quinolin-2(1H)-one and anilines | 6H-Indolo[2,3-b]quinoline | Multi-step sequence involving chlorination and cyclization. | nih.gov |

| Mechanochemical Multicomponent Reaction | 6-Aminouracil, aromatic aldehyde, 1,3-diketone | Pyrimido[4,5-b]quinoline | Solvent-free and catalyst-free one-pot synthesis. | rsc.org |

| Intramolecular 1,3-Dipolar Cycloaddition | N-alkenyl-substituted tetrahydroquinolines with an azomethine ylide precursor | Hexahydro-1H-pyrrolo[3,2-c]quinoline | Microwave-assisted synthesis under solvent-free conditions. | doaj.org |

These examples underscore the significant potential of the this compound scaffold as a building block for the development of new heterocyclic chemistry. The functional handles present in the molecule, namely the secondary amine within the ring, the primary amine at C4, and the aromatic ring, provide multiple points for derivatization and annulation reactions, paving the way for the creation of structurally diverse and complex molecules.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Trigonoine B |

| N-(3-(2-iodophenyl)propyl)-[2-(1H-pyrrol-3-yl)phenyl]amine |

| 5,6,7,12-Tetrahydro-11H-pyrrolo[2,3-c]acridine |

| 2-Aryl-3-hydroxy-isoindol-1-one |

| Isoindolo[2,1-a]quinolin-11-one |

| 4-Hydroxy-quinolin-2(1H)-one |

| 6H-Indolo[2,3-b]quinoline |

| 6-Aminouracil |

| Pyrimido[4,5-b]quinoline |

| Hexahydro-1H-pyrrolo[3,2-c]quinoline |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) |

| Sodium tert-butoxide (t-BuONa) |

| Toluene |

Structure Activity Relationship Sar Studies of 6 Chloro 1,2,3,4 Tetrahydroquinolin 4 Amine Analogs

General Principles of SAR for Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a versatile scaffold found in a variety of biologically active compounds, including antiarrhythmic, schistosomicidal, and antiviral agents. nih.gov The SAR for this class of compounds is complex and highly dependent on the substitution pattern around the core. Key structural features that are often manipulated to optimize activity include the nature and position of substituents on the aromatic ring, modifications at the nitrogen atom, and the stereochemistry of chiral centers.

The 4-aminotetrahydroquinoline (4-ATQ) motif, in particular, is a key pharmacophore present in several bioactive molecules. nih.gov The synthesis of libraries of polysubstituted tetrahydroquinolines has allowed for the systematic investigation of how different functional groups impact biological activity. nih.gov For instance, the enantioselective synthesis of 4-ATQs has enabled the study of stereochemistry's role in target engagement. nih.gov

Impact of Substituents on Biological Activity

The biological activity of tetrahydroquinoline derivatives is significantly influenced by the nature, position, and stereochemistry of their substituents.

Hydrophobic Groups: The introduction of hydrophobic groups can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In some cases, increased lipophilicity due to the presence of halogen atoms can enhance biological activity. mdpi.com

Stereochemistry: Many tetrahydroquinoline derivatives possess chiral centers, and their biological activity is often stereospecific. The precise three-dimensional arrangement of substituents can be critical for optimal interaction with the target protein. Enantioselective synthesis methods are therefore essential for preparing stereochemically pure compounds to elucidate the SAR of individual enantiomers. nih.govnih.gov

Position of Halogen: The position of a halogen substituent on the aromatic ring of the tetrahydroquinoline scaffold can have a profound effect on biological activity. For instance, in the context of 4-aminoquinolines, a chlorine atom at the 7-position is a common feature in many antimalarial drugs and is considered essential for their activity. youtube.com In other quinoline (B57606) derivatives, 6-chloro analogues have been identified as being highly active in anticancer assays. mdpi.com The presence of a chlorine atom can significantly alter the electronic properties of the aromatic ring and influence binding affinity to the target. eurochlor.org The introduction of a chlorine atom can also lead to more potent compounds by establishing additional van der Waals interactions with the protein. drugdesign.org

The following table summarizes the impact of various substituents on the biological activity of tetrahydroquinoline and quinoline derivatives based on findings from different studies.

| Substituent Type | Position | Effect on Biological Activity | Example Compound Class | Reference |

| Chlorine | 6 | Can increase anticancer activity. | 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | mdpi.com |

| Chlorine | 7 | Often essential for antimalarial activity. | 4-aminoquinolines | youtube.com |

| Hydrophobic Groups | Various | Can increase lipophilicity and modulate activity. | Halogenated quinolones | mdpi.com |

| Aromatic Rings | 7 | Biaryl substituents showed good potency against drug-resistant malaria. | 4-aminoquinolines | nih.gov |

Role of Amine Functionality in Target Interactions

The amine functionality at the 4-position of the tetrahydroquinoline ring plays a pivotal role in the biological activity of these compounds. This group can act as a hydrogen bond donor and/or acceptor, forming crucial interactions with the amino acid residues in the binding site of the target protein. The basicity of the amine can also be important for activity, as it can exist in a protonated state at physiological pH, allowing for ionic interactions.

In the case of 4-aminoquinoline (B48711) antimalarials, the side chain amine is believed to be essential for the drug's mechanism of action. youtube.com The ability of this amine to become protonated is a key factor in its accumulation in the acidic food vacuole of the malaria parasite.

Furthermore, the amine group serves as a convenient handle for synthetic modification, allowing for the introduction of various side chains to probe the SAR and optimize the compound's properties. The nature of the substituents on the amine can influence factors such as potency, selectivity, and pharmacokinetic profile.

Linker Length and Flexibility in Hybrid Molecules

In the design of hybrid molecules incorporating the 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine scaffold, the length and flexibility of the linker connecting it to another pharmacophore are critical parameters. The linker serves to position the two pharmacophores in an optimal orientation for simultaneous binding to their respective targets or to different subsites of a single target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR studies for this compound analogs are not widely reported, QSAR modeling has been successfully applied to other classes of quinoline and tetrahydroacridine derivatives to understand the structural requirements for their biological activity. For instance, in a study of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors, QSAR equations were developed that accounted for the steric and electronic effects of substituents on the acridine (B1665455) nucleus. researchgate.net

Such models can provide valuable insights into the physicochemical properties that govern the activity of these compounds and can guide the design of new, more potent analogs. For this compound derivatives, a QSAR study could help to quantify the impact of substituents at various positions on their biological activity, taking into account parameters such as hydrophobicity, electronic effects, and steric properties.

Biological Activity and Mechanistic Insights Preclinical Investigations

Antimicrobial Activity Studies

While specific antimicrobial studies for 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine are not extensively documented, the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in the development of various anti-infective agents. mdpi.comresearchgate.net Heterocyclic compounds based on this structure are known for a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antileishmanial effects. mdpi.com

Antibacterial Mechanisms (e.g., DNA gyrase inhibition)

Direct evidence for this compound acting as a DNA gyrase inhibitor has not been identified in the reviewed literature. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is the primary target of quinolone antibiotics. nih.govnih.gov These agents, such as ciprofloxacin, stabilize the complex between DNA gyrase and DNA, leading to a bactericidal effect. nih.gov However, the chemical structure of quinolones differs significantly from this compound, notably by the presence of a ketone and a carboxylic acid group, which are crucial for their interaction with the enzyme. researchgate.net

Structure-activity relationship (SAR) studies on new 4-aminoquinoline hybrids have shown promise in developing novel antibacterial agents, suggesting that the core structure is valuable for antimicrobial drug design. mdpi.com

Antifungal and Antiviral Potential

Antimalarial and Anti-Leishmanial Mechanisms (e.g., mitochondrial depolarization, lysosome accumulation, host immunostimulation)

The 4-aminoquinoline scaffold is historically significant in the fight against malaria. Compounds like chloroquine, which feature a 7-chloro-4-aminoquinoline core, have been central to antimalarial therapy. nih.gov SAR studies have consistently shown that an electron-withdrawing group, such as chlorine, at the 7-position (which corresponds to the 6-position in the tetrahydroquinoline naming convention) is critical for antiplasmodial activity. nih.govresearchgate.netnih.gov

The primary mechanism for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.govplos.org The drug is thought to accumulate in this acidic organelle and cap the growing hemozoin crystal, leading to a buildup of toxic free heme. plos.org

In the context of leishmaniasis, some 7-chloro-4-aminoquinoline derivatives have demonstrated potential. nih.gov Mechanistic studies on these related compounds suggest they can induce a collapse of the parasite's mitochondrial electrochemical membrane potential (ΔΨm), a key event in triggering apoptosis-like cell death. nih.gov There is currently no specific information linking this compound to lysosome accumulation or host immunostimulation as primary anti-parasitic mechanisms.

Anti-Mycobacterial Properties

Investigations into the anti-mycobacterial properties of this compound are not widely reported. However, research into related structures has shown some potential. For instance, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations. nih.gov Other research has focused on optimizing different quinoline (B57606) and quinolone derivatives as anti-tuberculosis agents, indicating that this general scaffold is of interest in the field. nih.govmdpi.com

Neurobiological Activity

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition and Selectivity

There is a lack of direct preclinical data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound. However, the 4-amino-tetrahydroacridine structure, which contains a 4-amino-tetrahydroquinoline moiety, is the basis for the well-known cholinesterase inhibitor tacrine (B349632). nih.gov

Studies on tacrine analogues and other related structures have provided insights into the SAR for cholinesterase inhibition. The 4-aminoquinoline core itself has been identified as a potent pharmacophore for AChE inhibition. nih.govresearchgate.net Molecular docking studies suggest the amino group at the 4-position can interact with critical residues in the catalytic site of the enzyme. nih.gov Furthermore, research on functionalized tetrahydroacridines, including a 6-chloro substituted analogue, has identified compounds with potent, nanomolar-level inhibition of both AChE and BChE. researchgate.net These inhibitors are often designed to bind to both the catalytic and peripheral anionic sites of AChE. While these findings highlight the potential of the core structure, specific IC₅₀ values and selectivity ratios for this compound have not been determined.

Table of Related Compound Activities

Since specific data for the target compound is limited, the following table summarizes findings for structurally related molecules discussed in this article.

| Compound Class/Derivative | Biological Activity | Target/Mechanism | Reference |

| 4-Aminoquinoline-hydrazones | Antibacterial | General antimicrobial | mdpi.com |

| Quinolone Antibiotics | Antibacterial | DNA Gyrase Inhibition | nih.govnih.gov |

| 7-Chloro-4-aminoquinolines | Antimalarial | Hemozoin Formation Inhibition | nih.govplos.org |

| 7-Chloro-4-aminoquinolines | Anti-Leishmanial | Mitochondrial Depolarization | nih.gov |

| 7-Chloro-4-quinolinylhydrazones | Anti-Mycobacterial | General antimicrobial | nih.gov |

| 4-Aminoquinoline core | Neurobiological | Acetylcholinesterase Inhibition | nih.govresearchgate.net |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Neurobiological | AChE and BChE Inhibition | researchgate.net |

Enhancement of Neurotransmission (in preclinical models)

The tetrahydroquinoline scaffold is a subject of investigation for its potential to modulate neuronal signaling. Certain substituted tetrahydroquinoline derivatives have been designed and evaluated as antagonists of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor nih.govresearchgate.net. The NMDA receptor is a critical component of excitatory synaptic transmission in the central nervous system. By acting as antagonists, these compounds can modulate glutamatergic neurotransmission, a fundamental process for neuronal communication. The development of such agents is often aimed at identifying neuroprotective compounds, as over-activation of NMDA receptors can lead to excitotoxicity nih.govresearchgate.net. Preclinical studies on specific enantiomerically pure tetrahydroquinoline derivatives have shown in vivo activity in models of cerebral ischemia, highlighting the therapeutic potential of this chemical class in modulating neurotransmission-related pathologies nih.gov.

Effects on Synaptic Plasticity (e.g., hippocampal long-term potentiation in preclinical models)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a primary cellular mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on the activation of NMDA receptors nih.govnih.gov. Given that certain tetrahydroquinoline derivatives function as antagonists at the glycine binding site of the NMDA receptor, they possess the potential to influence synaptic plasticity nih.govresearchgate.net. The influx of calcium through NMDA receptor channels is a critical trigger for the signaling cascades that lead to LTP. By modulating the activity of these receptors, tetrahydroquinoline compounds could theoretically alter the threshold for LTP induction or affect its magnitude and stability. While direct studies on this compound's effect on LTP were not identified, the established link between the tetrahydroquinoline scaffold and NMDA receptor antagonism suggests a plausible mechanism for influencing these fundamental memory-related processes nih.gov.

Anticancer Activity and Associated Mechanisms

The tetrahydroquinoline scaffold is a versatile structure in medicinal chemistry, exhibiting a range of biological activities, including anticancer effects mdpi.com. Various derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth and overcome drug resistance through diverse mechanisms.

MDM2-p53 Interaction Inhibition

A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation nih.gov. Blocking the MDM2-p53 protein-protein interaction is a promising therapeutic approach. While numerous small molecule inhibitors targeting this interaction have been developed from various chemical classes like isoquinolin-1-ones and spirooxindoles, specific data detailing this compound or its close analogs as direct inhibitors of the MDM2-p53 interaction are not extensively detailed in the available research nih.govsemanticscholar.org. However, the development of nitrogen-containing heterocyclic compounds for this target remains an active area of research nih.gov.

Microtubule Targeting and Depolymerization

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs mdpi.com. Several microtubule-targeting agents function by either stabilizing or destabilizing microtubule dynamics. The tetrahydroquinoline scaffold has been identified as a promising framework for developing novel tubulin polymerization inhibitors researchgate.nettandfonline.com. Specifically, certain N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been investigated as a new class of antitumor agents that target the colchicine (B1669291) binding site on β-tubulin tandfonline.com. Colchicine site inhibitors prevent the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent cell death researchgate.net. This mechanism suggests that derivatives of the tetrahydroquinoline class could function as potent antimitotic agents.

Inhibition of Cell Proliferation (in cancer cell lines)

A significant body of preclinical research has demonstrated the antiproliferative effects of tetrahydroquinoline derivatives against a variety of human cancer cell lines. These compounds have shown the ability to inhibit cell growth at micromolar and even nanomolar concentrations. The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) value.

Below is a table summarizing the IC₅₀ values for various tetrahydroquinoline derivatives against several cancer cell lines, as reported in different studies.

| Compound Class/Reference | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Morpholine-substituted THQ (10e) | A549 | Lung Cancer | 0.033 ± 0.003 | mdpi.com |

| Morpholine-substituted THQ (10e) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 | mdpi.com |

| Morpholine-substituted THQ (10h) | MCF-7 | Breast Cancer | 0.087 ± 0.007 | mdpi.com |

| (1-naphthyl)methyl THQ (4a) | HCT-116 | Colon Cancer | 12.18 ± 1.61 | nih.gov |

| (1-naphthyl)methyl THQ (4a) | A549 | Lung Cancer | > 50 (in one study), but shown effective in another context | nih.gov |

| Carboxyl-THQ (Compound 2) | MCF-7 | Breast Cancer | 50 | nih.gov |

| Carboxyl-THQ (Compound 2) | MDA-MB-231 | Triple-Negative Breast Cancer | 25 | nih.gov |

| THQ Derivative (19b) | HCT-116 | Colon Cancer | 13.49 ± 0.20 | researchgate.net |

| THQ Derivative (19b) | A549 | Lung Cancer | 15.69 ± 2.56 | researchgate.net |

| THQ Derivative (20d) | HCT-116 | Colon Cancer | 12.04 ± 0.57 | researchgate.net |

| THQ Derivative (20d) | A549 | Lung Cancer | 12.55 ± 0.54 | researchgate.net |

Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein, βIII-tubulin)